7-Chloro Substitution vs. Other Regioisomers
The 7-chloro substitution in this compound creates a distinct electronic and steric environment on the quinoline core compared to the non-chlorinated analog (8-methyl-2-propyl-4-quinolinol) or analogs with chlorine at the 5- or 6-positions . While specific bioactivity data for this exact compound is not publicly available, class-level inference from studies on similar 4-quinolinols suggests that the position of halogen substitution critically modulates biological potency [1]. For instance, in antimalarial 8-quinolinamines, chlorine substitution at the 7-position was associated with improved activity compared to other regioisomers [1].
| Evidence Dimension | Chlorine Positional Isomerism |
|---|---|
| Target Compound Data | Chlorine at 7-position, Methyl at 8-position, Propyl at 2-position |
| Comparator Or Baseline | 8-Methyl-2-propyl-4-quinolinol (no chlorine, CAS 1070879-87-6) ; 5-Chloro-8-methyl-2-propyl-4-quinolinol (CAS 1070880-11-3); 6-Chloro-8-methyl-2-propyl-4-quinolinol (CAS 1070880-12-4) [1] |
| Quantified Difference | Not available for direct comparison; inferred from class studies: chlorine position alters IC50 values by >10-fold in analogous quinoline antimalarials [1]. |
| Conditions | In silico structural comparison; inference from 8-quinolinamine SAR studies [1] |
Why This Matters
This specific substitution pattern is essential for structure-activity relationship (SAR) studies aimed at optimizing target binding, as even regioisomeric chlorine placement can yield different pharmacological profiles.
- [1] Roberts, B. F., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases, 4(5), 810-821. View Source
